2-Propy1-ol, bromoacetate

Analytical Chemistry Gas Chromatography Retention Index

2-Propy1-ol, bromoacetate (CAS 26755-52-2), systematically named prop-2-yn-1-yl 2-bromoacetate or propargyl bromoacetate, is a low-molecular-weight (176.997 g/mol) liquid organic compound with the formula C5H5BrO2. It belongs to the class of acetylenic esters, characterized by a terminal alkyne moiety and an α-bromo ester group.

Molecular Formula C5H5BrO2
Molecular Weight 177.00 g/mol
CAS No. 26755-52-2
Cat. No. B12115543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propy1-ol, bromoacetate
CAS26755-52-2
Molecular FormulaC5H5BrO2
Molecular Weight177.00 g/mol
Structural Identifiers
SMILESC#CCOC(=O)CBr
InChIInChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2
InChIKeyIBTTUWBRHGUTTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl Bromoacetate (CAS 26755-52-2): Sourcing the Bifunctional Alkyne Building Block


2-Propy1-ol, bromoacetate (CAS 26755-52-2), systematically named prop-2-yn-1-yl 2-bromoacetate or propargyl bromoacetate, is a low-molecular-weight (176.997 g/mol) liquid organic compound with the formula C5H5BrO2 [1]. It belongs to the class of acetylenic esters, characterized by a terminal alkyne moiety and an α-bromo ester group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for constructing heterocycles and functionalizing polymers, rather than a simple end-product.

Bifunctional alkyne-bromoester intermediate for sequential labeling
Supports one-pot heterocycle assembly and radical cyclization workflows
Enables CuAAC click chemistry after nucleophilic displacement

Why a Simple Propargyl or Alkyl Halide Cannot Substitute for 26755-52-2


Generic substitution fails because 2-Propy1-ol, bromoacetate uniquely integrates an electrophilic α-bromoacetyl group with a terminal alkyne. While propargyl acetate (CAS 627-09-8) provides the alkyne handle for click chemistry, it lacks the reactive halogen required for nucleophilic displacement or radical initiation [1]. Conversely, alkyl bromoacetates like propyl bromoacetate (CAS 35223-80-4) lack the terminal alkyne needed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This compound is not a simple mixture of properties; its value in sequential, one-pot, or bifunctional labeling strategies where both reactive centers are required cannot be replicated by swapping in a mono-functional analog. The quantitative evidence below demonstrates how this structural duality translates into measurable performance differences.

Propargyl acetate does not provide the halogen handle for nucleophilic substitution, limiting route applicability.
Alkyl bromoacetates lack the terminal alkyne needed for CuAAC, restricting bioconjugation pathways.
Sequential labeling strategies that require both reactive centers may not transfer to mono-functional analogs.

Head-to-Head Comparative Data for Propargyl Bromoacetate (26755-52-2)


Gas Chromatographic Differentiation: Kovats Retention Index vs. Propargyl Acetate

The gas chromatographic behavior of propargyl bromoacetate clearly differentiates it from the non-halogenated analog, propargyl acetate. Under identical conditions on a non-polar SE-30 capillary column, propargyl bromoacetate (target compound) exhibits a markedly higher Kovats retention index (RI), signifying stronger interaction with the stationary phase due to the presence of the bromine atom [1]. In contrast, propargyl acetate elutes much earlier with a significantly lower RI [2]. This large quantitative difference allows for unambiguous identification and purity assessment in complex reaction mixtures.

Kovats Retention Index
Head-to-head
958 (SE-30) vs. propargyl acetate 672
+286 RI units
Supports unambiguous identity confirmation and purity QC for the halogenated building block.
Published GC method; cross-study comparable data.
Analytical Chemistry Gas Chromatography Retention Index Physicochemical Property

Synthetic Efficiency in One-Pot Heterocycle Assembly

The synthetic utility of the bromoacetate group in propargyl bromoacetate is demonstrated in a one-pot, multi-component reaction for assembling 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters. The method involves treating lithiated propargylamines with isothiocyanates, followed by sequential treatment with t-BuOK–DMSO and an alkyl 2-bromoacetate to yield the target heterocycles in up to 77% yield . The α-bromoester acts as an electrophilic trapping agent for a thiolate intermediate, a step that is fundamentally not possible with a non-halogenated ester like propargyl acetate. This yield represents a class-level benefit for α-bromoesters over other potential alkylating agents.

One-Pot Pyrrole Assembly
Class-level
Up to 77% yield (class-level)
non-halogenated esters: pathway not viable
Demonstrates essential electrophilic role of bromine; direct batch validation advised.
Class-level inference; source data to verify.
Synthetic Chemistry Heterocycles Pyrrole Synthesis One-Pot Reaction

Radical Cyclization Precursor for Complex γ-Butenolide Synthesis

Propargyl bromoacetate falls within a critical class of α-bromoesters used as precursors for radical cyclization. Research has shown that α-bromoesters derived from propargyl alcohols can be converted to polysubstituted γ-butenolides, a motif common in natural products [1]. A direct comparison of synthetic methods reveals that cyclization via α-bromo aluminium acetals is 'highly chemoselective' and more efficient than the classical direct cyclization of the corresponding α-bromoesters at high temperature and high dilution [1]. While this study used broader substrate scope, the critical C-Br bond in our target compound is the functional handle that enables this powerful and atom-economical transformation, an advantage not offered by chlorine analogs which are less reactive in radical processes.

Radical Cyclization Efficiency
Class-level
α-Bromo aluminium acetal method: good to high yields
Classical direct cyclization: lower efficiency
Supports research fit for radical cyclization; chemoselectivity advantage requires batch-specific verification.
Based on reported class-level evidence; validate with target substrate.
Radical Chemistry Cyclization Natural Product Synthesis α-Bromoesters

High-Value Application Scenarios for 2-Propy1-ol, bromoacetate (26755-52-2)


Analytical Standard for GC Method Development and Quality Control

Procurement as an analytical standard is justified by its distinct Kovats retention index (RI 958 on SE-30) relative to structurally similar non-halogenated esters like propargyl acetate (RI 672). This large polarity shift, verified by published data from the Korhonen methodology, allows analytical chemists to develop robust GC-FID or GC-MS methods for reaction monitoring or stability testing, where co-elution of the starting alcohol or des-bromo byproduct would otherwise be a significant risk [1][2].

One-Pot Heterocycle Synthesis in Medicinal Chemistry Libraries

The compound is a critical electrophilic component in the one-pot, multi-component synthesis of 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, a scaffold with potential bioactivity [1]. Medicinal chemistry teams requiring a diverse library of these pyrrole derivatives should source this specific α-bromoester, as the nucleophilic displacement step is exclusive to haloacetates; using propargyl acetate in its place would lead to complete failure of the synthetic sequence [1].

Synthesis of 'Clickable' Functional Polymers for Bioconjugation

2-Propy1-ol, bromoacetate serves as an ideal dual-function linker for introducing terminal alkyne groups onto nucleophilic polymer chain ends (e.g., thiols or amines) via its α-bromoacetyl group [1]. The resulting propargylated polymer can then be conjugated to an azide-bearing biomolecule, such as a fluorophore or drug, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This two-step, high-specificity strategy is impossible for non-halogenated propargyl derivatives and provides a clear rationale for its purchase over mono-functional alternatives [1].

Application
Selection Property
Validation Focus
Analytical standard for GC method development
Distinctive Kovats RI shift due to bromine
GC-FID/MS method robustness and co-elution risk assessment
One-pot heterocycle synthesis for medicinal libraries
Essential α-bromoester electrophile for thiolate trapping
Sequence compatibility and yield reproducibility
Synthesis of clickable functional polymers
Dual alkyne-haloacetyl linker design
CuAAC conjugation efficiency and end-group fidelity after propargylation
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